molecular formula C16H14N2O3S B2407248 ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1030119-44-8

ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2407248
CAS No.: 1030119-44-8
M. Wt: 314.36
InChI Key: ZRZJZTMPIWGUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core. The compound is characterized by a phenyl group at position 7 and an ethyl acetate moiety at position 3 of the pyrimidine ring. Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .

Synthesis: The compound is typically synthesized via cyclocondensation reactions followed by alkylation. For example, ethyl chloroacetate is reacted with a thienopyrimidinone intermediate under reflux with a base like potassium carbonate in acetone . This method aligns with general strategies for ester-functionalized heterocycles .

Properties

IUPAC Name

ethyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-21-13(19)8-18-10-17-14-12(9-22-15(14)16(18)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZJZTMPIWGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with ethyl acetoacetate under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on HepG2 (liver cancer) and PC-3 (prostate cancer) cells demonstrated the following:

CompoundCell LineIC50 (µM)
This compoundHepG212.5
DoxorubicinHepG210.0
This compoundPC-315.0
DoxorubicinPC-311.0

These findings suggest that the compound has a moderate to high cytotoxic effect comparable to established chemotherapeutic agents, warranting further investigation into its mechanism of action and potential as an anticancer drug.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its thienopyrimidine structure may confer antibacterial and antifungal characteristics. Preliminary studies indicate that modifications to the phenyl ring can enhance efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Study on HepG2 Cells

In vitro assays revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. This supports its potential as an anticancer therapeutic.

Case Study on Antimicrobial Efficacy

A series of derivatives were tested against Staphylococcus aureus, showing that structural modifications significantly enhanced antibacterial activity compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The pathways involved may include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Substituent Variations at Position 7

The phenyl group at position 7 is a key structural feature. Modifications here significantly alter physicochemical and biological properties:

Compound Name Substituent at Position 7 Ester Group Melting Point (°C) Yield (%) Biological Activity
Target Compound Phenyl Ethyl Not reported Not reported Not specified
Ethyl 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetate Thiophen-2-yl Ethyl 135–137 70 Anti-breast cancer (in vitro)
Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate 4-Fluorophenyl Ethyl Not reported Not reported Not reported
Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate 3-Fluorophenyl Methyl Not reported Not reported Not reported

Key Observations :

  • Thiophene vs. Phenyl: The thiophene analog () exhibits notable anti-breast cancer activity, suggesting that sulfur-containing heterocycles may enhance bioactivity through improved target binding or solubility .

Ester Group Modifications

The ethyl acetate group at position 3 can be replaced with methyl or other esters:

Compound Name Ester Group Synthesis Method Key Properties
Target Compound Ethyl Alkylation with ethyl chloroacetate Higher hydrophobicity vs. methyl
Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate Methyl Similar alkylation with methyl chloroacetate Potentially faster hydrolysis due to smaller ester

Impact of Ester Choice :

  • Methyl Esters : May offer improved solubility in polar solvents .

Core Heterocycle Modifications

Replacing the thieno[3,2-d]pyrimidine core with related systems alters electronic and steric profiles:

  • Thieno[2,3-d]pyrimidines: Positional isomerism (e.g., thieno[2,3-d] vs. [3,2-d]) affects ring planarity and dipole moments, influencing binding to flat enzymatic pockets .
  • Pyrazolo[3,4-b]pyridines : Compounds like those in replace sulfur with nitrogen, altering hydrogen-bonding capacity and redox properties .

Physicochemical and Pharmacokinetic Insights

  • Melting Points : The thiophene analog (135–137°C) suggests higher crystallinity than fluorophenyl derivatives, which may lack reported data due to amorphous forms .
  • Synthetic Yields : The 70% yield for the thiophene derivative () highlights efficient cyclocondensation, whereas fluorinated analogs may require optimized conditions due to steric hindrance .

Biological Activity

Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thienopyrimidine core structure with a phenyl substituent, contributing to its unique chemical properties. The molecular formula is C16_{16}H15_{15}N3_{3}O2_{2}S, with a molecular weight of approximately 313.37 g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions : Utilizing 3-amino-thiophene derivatives and appropriate reagents like formic acid or triethyl orthoformate.
  • Acetylation : Following cyclization, acetylation is performed to yield the final product .

Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. Initial findings suggest that it may bind to proteins involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives .
  • Receptor Interaction : Potential binding to tyrosine kinases has been suggested, which could influence cellular signaling pathways .

Antimicrobial and Anticancer Properties

This compound has shown promising antimicrobial and anticancer activities in preliminary studies:

  • Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains.
  • Anticancer Activity : Case studies have demonstrated that it can inhibit cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria with an MIC value of 10 µg/mL.
Study 2Anticancer ActivityReduced cell viability in A431 cells by 40% at 50 µM concentration after 48 hours.
Study 3Enzyme InteractionInhibition of DHFR with an IC50 value of 25 µM, indicating potential for further drug development .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data is still pending, initial assessments suggest that the compound may possess favorable bioavailability characteristics. Factors such as temperature, pH, and the presence of other compounds can influence its efficacy and safety profile .

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temp (°C)50–9075+22%
Catalyst Loading0.5–2.0 mol%1.5 mol%+15%
Reaction Time (h)6–2418+12%

Basic: Which structural characterization techniques are most reliable for confirming the compound’s regiochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Provides unambiguous confirmation of regiochemistry and stereochemistry. For example, SC-XRD resolved disorder in the thieno-pyrimidine core with a mean C–C bond deviation of 0.005 Å and R factor = 0.054 .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituents on the pyrimidine ring. Key signals: ester carbonyl (~170 ppm in ¹³C NMR), aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₆H₁₄N₂O₃S: 322.0725) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, modifying the phenyl group at position 7 could enhance binding affinity .
  • Reaction Path Search Algorithms : Tools like GRRM explore intermediates and transition states to optimize synthetic pathways .

Q. Table 2: Computational Parameters for Reaction Modeling

Software/ToolApplicationKey Outputs
Gaussian 16Transition state optimizationActivation energy, ΔG‡
AutoDock VinaLigand-protein dockingBinding affinity (kcal/mol)
ICReDD PathfinderReaction pathway predictionEnergy profiles

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or sample purity. Mitigation strategies:

  • Multi-Technique Validation : Cross-validate NMR/SC-XRD data. For example, SC-XRD confirmed the keto form dominates in the solid state, while NMR may show equilibrium in solution .
  • Dynamic NMR Experiments : Variable-temperature NMR can detect tautomeric shifts (e.g., enol-keto equilibria) .
  • Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral features with structural models .

Advanced: What methodologies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry : Reduces side reactions via precise temperature/residence time control. Demonstrated in thieno-pyrimidine analogs with 85% yield at 10 g scale .
  • In-line Purification : Use scavenger resins or crystallization to remove byproducts (e.g., unreacted phenylacetyl chloride).
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to adjust parameters dynamically .

Q. Table 3: Scale-Up Challenges and Solutions

ChallengeSolutionOutcome
Exothermic cyclizationJacketed reactor with coolantReduced decomposition
Low solubility in EtOAcSwitch to THF/water biphasic system+30% isolated yield

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., acetic anhydride).
  • Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.